N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide

Medicinal chemistry Lipophilicity optimization Fragment-based drug discovery

N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide (CAS 2193722‑53‑9) is a hexafluorinated pyridine‑3‑carboxamide derivative. The compound presents a trifluoromethyl substituent at the 6‑position of the pyridine ring and a 2,2,2‑trifluoroethyl amide at the 3‑acyl position.

Molecular Formula C9H6F6N2O
Molecular Weight 272.15
CAS No. 2193722-53-9
Cat. No. B2693857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide
CAS2193722-53-9
Molecular FormulaC9H6F6N2O
Molecular Weight272.15
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)NCC(F)(F)F)C(F)(F)F
InChIInChI=1S/C9H6F6N2O/c10-8(11,12)4-17-7(18)5-1-2-6(16-3-5)9(13,14)15/h1-3H,4H2,(H,17,18)
InChIKeyYUPZXJDKZYUUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide (2193722-53-9) Baseline & Procurement Characterization


N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide (CAS 2193722‑53‑9) is a hexafluorinated pyridine‑3‑carboxamide derivative. The compound presents a trifluoromethyl substituent at the 6‑position of the pyridine ring and a 2,2,2‑trifluoroethyl amide at the 3‑acyl position. Its computed biopharmaceutical properties including XLogP3 = 2.2, topological polar surface area (TPSA) = 42 Ų, and one hydrogen‑bond donor have been deposited in PubChem (CID 133798765) [REFS‑1]. The combination of two distinct fluorinated vectors differentiates it fundamentally from nicotinamide derivatives that bear only one type of fluorine modification. No biological activity data were retrievable from public repositories for this specific compound; therefore, the compound is currently positioned as a scaffold or building‑block candidate, rather than as a validated pharmacological probe.

Why In‑Class Nicotinamides Cannot Substitute N‑(2,2,2‑Trifluoroethyl)‑6‑(trifluoromethyl)pyridine‑3‑carboxamide


At the fragment and building‑block level, the simultaneous presence of the electron‑withdrawing 6‑trifluoromethyl group and the 2,2,2‑trifluoroethyl amide tail creates a unique physicochemical signature that no single‑modification analog reproduces. The 6‑trifluoromethyl group lowers the pKa of the pyridine nitrogen and increases metabolic stability, while the trifluoroethyl amide enhances lipophilicity and modulates hydrogen‑bond capacity; a compound bearing only one of these features—e.g., 6‑(trifluoromethyl)nicotinamide (CAS 386715‑35‑1)—shows a divergent logP, TPSA, and H‑bond profile that would alter target engagement, solubility, and pharmacokinetic behavior in any downstream lead‑optimization program [REFS‑1]. These differences are quantified in the evidence guide below.

Quantitative Differentiation Evidence for N‑(2,2,2‑Trifluoroethyl)‑6‑(trifluoromethyl)pyridine‑3‑carboxamide


Enhanced Lipophilicity (XLogP3) Relative to Non‑Trifluoroethyl Analog

The target compound exhibits a computed XLogP3 of 2.2, whereas the analogous 6‑(trifluoromethyl)nicotinamide (lacking the trifluoroethyl amide) displays a logP of 1.26 [REFS‑1]. This 0.94 log‑unit increase represents an approximately 8.7‑fold higher predicted partition coefficient into octanol, indicating substantially greater lipophilicity [REFS‑1].

Medicinal chemistry Lipophilicity optimization Fragment-based drug discovery

Reduced Topological Polar Surface Area Favoring Passive Permeation

The topological polar surface area (TPSA) of the target compound is calculated as 42 Ų, compared to 56 Ų for 6‑(trifluoromethyl)nicotinamide [REFS‑1]. The lower TPSA results from the replacement of the primary amide with the trifluoroethyl amide, which removes one hydrogen‑bond donor and reduces polarity [REFS‑1].

ADME Blood‑brain barrier penetration Oral bioavailability

Unique Hydrogen‑Bond Donor/Acceptor Ratio for Fragment Libraries

The compound has 1 H‑bond donor and 8 H‑bond acceptors, whereas the des‑trifluoroethyl comparator has 2 H‑bond donors and fewer acceptors. In fragment screening, a lower donor count often reduces off‑target promiscuity, while the high acceptor count maintains solubility and target interaction potential [REFS‑1].

Fragment-based screening Ligand efficiency Hydrogen‑bonding

Procurement‑Relevant Application Scenarios for N‑(2,2,2‑Trifluoroethyl)‑6‑(trifluoromethyl)pyridine‑3‑carboxamide


Fluorinated Fragment Screening Collections for Kinase / GPCR Targets

The combination of high lipophilicity (XLogP3 = 2.2), low TPSA (42 Ų), and a single H‑bond donor makes this compound an attractive candidate for 19F‑NMR‑based fragment screening against hydrophobic binding pockets, such as those in kinase hinge regions or GPCR allosteric sites. In contrast, the two‑donor comparator 6‑(trifluoromethyl)nicotinamide would preferentially engage more polar pockets or require solvent displacement, reducing its utility in lipophilic contexts. [REFS‑1]

Pharmacokinetic Probe in Lead Optimization of CNS‑Penetrant Candidates

The 25 % lower TPSA relative to 6‑(trifluoromethyl)nicotinamide suggests improved passive permeation across biological membranes. Procurement of this compound is indicated when a medicinal chemistry program requires a neutral, lipophilic scaffold for CNS‑penetrant lead optimization, as it predicts better blood‑brain barrier partitioning than the analog lacking the trifluoroethyl amide. [REFS‑1]

Bioisosteric Replacement of Trifluoromethyl‑Phenyl Fragments in Lead Scaffolds

The 6‑trifluoromethyl pyridine core often serves as a bioisostere for 4‑trifluoromethyl phenyl rings. The additional trifluoroethyl amide arm provides a vector for further derivatization while maintaining favorable logP and TPSA. This compound can serve as a modular building block where both the aromatic fluorine substituent and the aliphatic fluorous tail are needed to fine‑tune ADME properties without expanding molecular weight beyond 300 Da. [REFS‑1]

Quote Request

Request a Quote for N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.